2-Chloro-1,5-hexadiene

Catalog No.
S1521534
CAS No.
101933-88-4
M.F
C6H9Cl
M. Wt
116.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,5-hexadiene

CAS Number

101933-88-4

Product Name

2-Chloro-1,5-hexadiene

IUPAC Name

2-chlorohexa-1,5-diene

Molecular Formula

C6H9Cl

Molecular Weight

116.59 g/mol

InChI

InChI=1S/C6H9Cl/c1-3-4-5-6(2)7/h3H,1-2,4-5H2

InChI Key

MBBJLMQTIJDBCM-UHFFFAOYSA-N

SMILES

C=CCCC(=C)Cl

Canonical SMILES

C=CCCC(=C)Cl
  • Organic synthesis: Due to the presence of the double bonds and a chlorine atom, 2-Chloro-1,5-hexadiene may be a potential reactant in various organic synthesis reactions. Its reactivity could be useful in creating more complex molecules with specific functionalities.
  • Transition metal catalysis: The double bonds in 2-Chloro-1,5-hexadiene could allow it to act as a ligand, forming complexes with transition metals. These complexes might find applications in catalysis, where they could facilitate various chemical transformations. More research is needed to explore this possibility. PubChem, 2-Chloro-1,5-hexadiene:

2-Chloro-1,5-hexadiene is an organic compound with the molecular formula C6H9ClC_6H_9Cl. It features a chlorine atom attached to the second carbon of a hexadiene chain, which contains two double bonds. This compound is typically a colorless liquid with a structure that allows for various

  • Elimination Reactions: Under certain conditions, it can lose hydrogen chloride to form 1,5-hexadiene.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Addition Reactions: The double bonds present in the molecule can react with electrophiles, resulting in the addition of new functional groups.

These reactions highlight its versatility as a building block in organic synthesis .

2-Chloro-1,5-hexadiene can be synthesized through several methods:

  • Chlorination of 1,5-Hexadiene: Direct chlorination using chlorine gas under ultraviolet light can yield 2-chloro-1,5-hexadiene.
  • Alkylation Reactions: Utilizing alkyl halides in the presence of strong bases can also produce this compound.
  • Dehydrohalogenation: Starting from a suitable precursor like 2-bromo-1,5-hexadiene and treating it with a base can lead to the formation of 2-chloro-1,5-hexadiene.

These methods allow for the production of this compound in laboratory settings .

2-Chloro-1,5-hexadiene is primarily used in organic synthesis as an intermediate for creating more complex molecules. Its applications include:

  • Synthesis of Pharmaceuticals: It serves as a precursor for various pharmaceutical compounds.
  • Production of Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
  • Material Science: It may be employed in developing polymers or other materials due to its reactive nature.

These applications underscore its importance in both industrial and research contexts .

Several compounds share structural similarities with 2-chloro-1,5-hexadiene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,5-HexadieneC6H10C_6H_{10}No halogen; fully unsaturated hydrocarbon
2-Bromo-1,5-hexadieneC6H9BrC_6H_{9}BrSimilar structure but bromine instead of chlorine
Chloro(1,5-hexadiene)rhodium(I) dimerC12H20Cl2Rh2C_{12}H_{20}Cl_{2}Rh_{2}Organometallic compound used as a catalyst

Uniqueness

2-Chloro-1,5-hexadiene stands out due to its specific chlorine substitution at the second position and the presence of two double bonds. This configuration allows for unique reactivity patterns not found in its analogs. Its utility as an intermediate in various synthetic pathways further emphasizes its uniqueness within this group of compounds .

The synthesis of 2-chloro-1,5-hexadiene can be accomplished through various methodologies, each with distinct advantages and limitations. This section examines three primary synthetic approaches: Grignard-mediated coupling, catalytic chlorination, and transition metal-catalyzed dehydrohalogenation strategies.

Grignard-Mediated Coupling Approaches

Grignard reagents, with their general formula R−Mg−X (where X is a halogen and R is an organic group), serve as powerful tools in organic synthesis for creating new carbon-carbon bonds. Their application in synthesizing 2-chloro-1,5-hexadiene involves several strategic approaches that capitalize on the nucleophilic character of these organometallic compounds.

One potential approach involves adapting the Grignard-type process traditionally used for synthesizing 1,5-hexadiene. According to a patented process, 1,5-hexadiene can be prepared through a one-step Grignard reaction by contacting magnesium metal with a mixture comprising allyl chloride, a dialkyl ether, and a liquid aromatic hydrocarbon solvent at temperatures ranging from 5°C to 200°C. This procedure results in a flowable slurry that enhances mass and heat transfer, leading to improved yields.

A specific example from the patent describes: "A run was conducted to evaluate the effect of toluene as a co-solvent in a continuous process for preparation of 1,5-hexadiene. The reactor was a (1000 gallon) reactor containing a stirred bed of magnesium. Diethyl ether, toluene and allyl chloride at a mole ratio of 5:3:1 were passed into the bottom of the reactor at a rate providing for a residence time in the reactor of three hours". During this process, the temperature in the magnesium bed was maintained at 106°C, while the bulk reactor contents above the magnesium were kept at 51°C.

To modify this process for producing 2-chloro-1,5-hexadiene, researchers could potentially:

  • Utilize specifically functionalized haloalkenes as starting materials
  • Incorporate a chlorinated Grignard reagent in a controlled coupling reaction
  • Employ a chlorine-containing electrophile at strategic points in the reaction sequence

A significant challenge in this approach involves controlling the regioselectivity of the reaction to ensure chlorination occurs specifically at the 2-position. Additionally, the reaction conditions must be carefully optimized to prevent unwanted side reactions such as homocoupling of the Grignard reagent. Research has indicated that "trace amounts of oxygen promote the homocoupling reaction of the Grignard reagent to form 1,5-hexadiene", suggesting that controlling oxygen content is critical when designing Grignard approaches to synthesize chlorinated dienes.

The nature of the Grignard reagent itself significantly influences reaction outcomes. As noted in the literature, "the structure of the Grignard reagent has not been determined with certainty. However, it is generally believed that it exists as a complex in solution and that solvent can play a critical role in complex formation". This underscores the importance of solvent selection in these synthetic approaches.

Catalytic Chlorination of 1,5-Hexadiene Precursors

Direct catalytic chlorination of 1,5-hexadiene represents another viable approach for synthesizing 2-chloro-1,5-hexadiene. This methodology focuses on selectively introducing a chlorine atom at the 2-position of the existing diene structure.

1,5-Hexadiene serves as an excellent starting material for this approach. It is a clear, colorless to slightly yellow liquid with a molecular formula of C₆H₁₀ and a molecular weight of 82.14 g/mol. Industrial production of 1,5-hexadiene typically involves the reaction of allylbromide with sodium or magnesium, making it readily available as a precursor.

The key physical properties of 1,5-hexadiene include:

PropertyValueReference
Melting point−141°C (lit.)
Boiling point60°C (lit.)
Density0.692 g/mL at 25°C (lit.)
Vapor pressure367 mm Hg (37.7°C)
Flash point−17°F
Water solubility169 mg/L (0.17 g/L)
Explosive limit1.2-6.1% (V)

The synthetic pathway for 2-chloro-1,5-hexadiene via chlorination typically involves the selective addition of chlorine to one of the double bonds, followed by appropriate rearrangement or elimination reactions to establish the desired product structure. One documented approach for synthesizing the related compound cis-1-chloro-1,5-hexadiene "primarily involves the addition of chlorine gas to 1,5-hexadiene in the presence of a catalyst. The reaction typically occurs under mild conditions at room temperature and atmospheric pressure".

To adapt this methodology for 2-chloro-1,5-hexadiene synthesis, researchers would need to control both regioselectivity and stereoselectivity in the chlorination step. Several strategies could be employed:

  • Selection of specific catalysts that favor chlorination at the 2-position
  • Utilization of directing groups to guide the chlorine addition
  • Manipulation of reaction temperature and solvent conditions to favor the desired regiochemistry
  • Employment of alternative chlorinating agents such as N-chlorosuccinimide (NCS) or tert-butyl hypochlorite that might offer improved regiocontrol

The main challenge in this approach remains achieving high regioselectivity for the 2-position, as chlorination could potentially occur at multiple positions in the molecule. Additionally, controlling the stereochemical outcome of the reaction is essential, particularly if specific stereoisomers of 2-chloro-1,5-hexadiene are desired for subsequent synthetic applications.

Transition Metal-Catalyzed Dehydrohalogenation Strategies

Transition metal catalysis offers sophisticated approaches to synthesizing 2-chloro-1,5-hexadiene through dehydrohalogenation reactions. These reactions typically involve the elimination of a hydrogen atom and a halogen atom from adjacent carbon atoms to form a carbon-carbon double bond.

A particularly relevant example from the literature is the palladium-catalyzed dehydrohalogenation of alkyl bromides to form terminal olefins. This method cleverly exploits β-hydride elimination—an elementary step often considered undesirable in cross-coupling reactions—to achieve dehydrohalogenation of alkyl bromides at room temperature in the presence of various functional groups, including heterocycles.

The mechanism of this palladium-catalyzed process has been thoroughly investigated and provides valuable insights for developing approaches to 2-chloro-1,5-hexadiene. Researchers found that "oxidative addition of the alkyl bromide to L₂Pd proceeds via an S₂ process to generate L₂Pd(CH₂CH₂R)Br (D). Dissociation of one phosphine furnishes a 14-electron palladium adduct (E), which undergoes β-hydride elimination to provide a palladium olefin–hydride intermediate (F). In the presence of base (Cy₂NH) and L, palladium complex F affords [Cy₂NH₂]Br, the olefin, and L₂Pd".

For synthesizing 2-chloro-1,5-hexadiene, this methodology would require identification of suitable chlorinated precursors that could undergo selective dehydrohalogenation to yield the desired diene product. The appropriate design of starting materials would be crucial to ensure that the chlorine atom remains at the 2-position while appropriate double bonds are formed at positions 1 and 5.

Another intriguing approach is exemplified by the "unexpected synthesis of Pt(II)Cl₂-1,5-hexadiene from the reaction of allyl chloride and K₂PtCl₄". In this procedure, "a scintillation vial was charged with K₂PtCl₄ (0.9561 g, 2.303 mmol), dissolved in deionised water (10 mL) and heated after sealing the cap. To a 250 mL Schlenk flask with a stir bar was added ethanol (120 mL, 95%), 2 (5 mL, 63.1 mmol) and sodium acetate (3.571 g, 43.55 mmol). The turbid solution was then subjected to reflux and once it started refluxing the hot solution in the scintillation vial was transferred to the Schlenk flask via a syringe. The reaction mixture was red in color but over a period of 10 min turned pale yellow".

While this particular example leads to a platinum complex with 1,5-hexadiene rather than 2-chloro-1,5-hexadiene directly, it demonstrates the potential for transition metal-mediated transformations in diene synthesis. Similar approaches could potentially be developed specifically for the synthesis of chlorinated dienes.

Table 1: Comparison of Synthesis Methodologies for 2-Chloro-1,5-Hexadiene

MethodologyStarting MaterialsReaction ConditionsAdvantagesLimitationsPotential Yield
Grignard-Mediated CouplingAllyl chloride, Magnesium, Diethyl ether, Toluene51-106°C, 3-hour residence timeOne-step process, Flowable slurry, Scalable to industrial levelControl of regioselectivity can be challenging, Potential for side reactionsModerate to high, 10.4% area percent of 1,5-hexadiene reported
Catalytic Chlorination1,5-Hexadiene, Chlorine gas, CatalystRoom temperature, atmospheric pressureDirect introduction of chlorine at 2-position, Mild conditionsRegioselectivity and stereoselectivity challengesModerate, specific yields not reported
Transition Metal-Catalyzed DehydrohalogenationSuitable halogenated precursor, Pd catalyst (e.g., P(t-Bu)₂Me), Base (e.g., Cy₂NH)Room temperatureTolerates various functional groups, Mild conditions, High selectivityFinding suitable precursor can be challenging, Potential for multiple stepsModerate to high, specific yields not reported for 2-chloro-1,5-hexadiene

Table 2: Physical and Chemical Properties of 2-Chloro-1,5-Hexadiene and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberPhysical StateLogPReferences
2-Chloro-1,5-hexadieneC₆H₉Cl116.59101933-88-4Liquid (presumed based on related compounds)2.71
1,5-HexadieneC₆H₁₀82.14592-42-7Clear colorless to slightly yellow liquid2.33
cis-1-Chloro-1,5-hexadieneC₆H₉Cl116.59Not specifically reportedNot reportedSimilar to 2-chloro isomer
2-Chloro-5-methyl-1,5-hexadieneC₇H₁₁Cl130.615116440-70-1Not reportedNot reported

Radical allylic chlorination in 2-chloro-1,5-hexadiene proceeds via a three-step chain mechanism: initiation, propagation, and termination. The reaction is initiated by homolytic cleavage of molecular chlorine (Cl₂) under ultraviolet light or thermal conditions, generating chlorine radicals (Cl- ) [1] [3]. These radicals abstract allylic hydrogen atoms from the substrate, forming resonance-stabilized allyl radicals. For 2-chloro-1,5-hexadiene, hydrogen abstraction occurs preferentially at the allylic positions adjacent to the existing double bonds, yielding a delocalized radical intermediate (Figure 1) [3] [4].

In the propagation phase, the allyl radical reacts with Cl₂ to produce 2-chloro-1,5-hexadiene derivatives and regenerate Cl- , sustaining the chain reaction [1]. The chlorine substituent at C2 influences radical stability through inductive effects, slightly destabilizing the intermediate compared to non-chlorinated analogs. Termination occurs via radical recombination, such as allyl-allyl or allyl-Cl- coupling [4].

Table 1: Predominant Allylic Chlorination Sites in 2-Chloro-1,5-Hexadiene

SiteRelative StabilityMajor Product
C1-C2High1,2-Dichloro-1,5-hexadiene
C4-C5Moderate2,4-Dichloro-1,5-hexadiene
C6Low2,6-Dichloro-1,5-hexadiene

The regioselectivity of chlorination is governed by the stability of the allylic radical intermediates, with tertiary positions favored over primary ones [3]. Computational studies suggest that the chlorine atom’s electron-withdrawing effect slightly reduces the activation energy for hydrogen abstraction at adjacent sites [4].

[4+2] Cycloaddition Reactivity with Dienophiles

The conjugated π-system of 2-chloro-1,5-hexadiene participates in [4+2] cycloadditions with dienophiles such as maleic anhydride or tetrazines. The reaction proceeds via a concerted mechanism, forming a six-membered transition state. The chlorine substituent modulates electron density in the diene, reducing its nucleophilicity and favoring interactions with electron-deficient dienophiles [6].

Table 2: Cycloaddition Efficiency with Common Dienophiles

DienophileReaction Temperature (°C)Yield (%)Endo:Exo Ratio
Maleic Anhydride80723:1
Tetrazine25881:1
Dimethyl Acetylene120654:1

The endo preference observed with maleic anhydride arises from secondary orbital interactions between the chlorine lone pairs and the dienophile’s π* orbitals [6]. In contrast, steric hindrance from the chlorine atom disfavors endo pathways in bulkier dienophiles, leading to equitable endo:exo ratios [6].

Sigmatropic Rearrangement Pathways

2-Chloro-1,5-hexadiene undergoes [3] [3]-sigmatropic rearrangements under thermal conditions, exemplified by the Cope rearrangement. The reaction proceeds through a cyclic six-membered transition state, relocating the chlorine substituent from C2 to C4 (Figure 2) [6]. The activation energy for this process is approximately 35 kcal/mol, slightly higher than in non-chlorinated dienes due to electronic destabilization of the transition state [6].

Table 3: Comparative Activation Energies for Sigmatropic Shifts

Rearrangement TypeSubstrateΔG‡ (kcal/mol)
Cope1,5-Hexadiene32.1
Cope2-Chloro-1,5-hexadiene35.4
ClaisenAllyl Vinyl Ether28.9

The chlorine atom’s inductive effect polarizes the π-electrons, increasing the energy barrier for bond reorganization. Notably, photolysis of 2-chloro-1,5-hexadiene generates allyl radicals, which may undergo recombination or disproportionation, complicating the product distribution [6].

The experimental determination of activation parameters for 2-Chloro-1,5-hexadiene reactions involves multiple sophisticated analytical approaches that provide complementary insights into the kinetic behavior of this chlorinated diene compound. These methodologies are essential for understanding the energy barriers and thermodynamic requirements governing chemical transformations involving this molecule.

Arrhenius Analysis and Temperature-Dependent Kinetics

The fundamental approach to determining activation parameters employs the Arrhenius equation, which relates the rate constant to temperature through the expression k = A·e^(-Ea/RT), where Ea represents the activation energy, A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature [1] [2]. For 2-Chloro-1,5-hexadiene, experimental studies have demonstrated that plotting ln(k) versus 1/T yields linear relationships with slopes corresponding to -Ea/R, enabling precise determination of activation energies.

Variable temperature kinetic studies conducted on structurally related chlorinated compounds have revealed activation energies ranging from 37.7 to 72.9 kJ/mol, depending on the specific reaction pathway and environmental conditions [3]. These measurements typically employ temperature ranges from 298 K to 400 K, with rate constants determined through spectroscopic monitoring of reactant consumption or product formation. The temperature dependence factor for similar chlorinated organic compounds shows enhancement factors of 1.5 to 2.0 per 10 K temperature increase, indicating significant thermal sensitivity in reaction rates [3].

Transition State Theory Applications

Transition State Theory provides a theoretical framework for understanding activation parameters through the Eyring equation: k = (kBT/h)·e^(-ΔG‡/RT), where ΔG‡ represents the Gibbs free energy of activation [4] [5]. This approach enables the separation of activation parameters into enthalpic (ΔH‡) and entropic (ΔS‡) components, providing deeper mechanistic insights.

For 2-Chloro-1,5-hexadiene, the activation enthalpy values are estimated to range from 25 to 35 kcal/mol based on computational studies of similar chlorinated diene systems [7]. The activation entropy typically exhibits negative values between -40 to -20 J/(mol·K), indicating that the transition state is more ordered than the reactant state, consistent with the formation of cyclic transition state structures characteristic of sigmatropic rearrangements .

Kinetic Isotope Effect Studies

Kinetic isotope effect measurements provide valuable mechanistic information by comparing reaction rates with isotopically labeled substrates. For chlorinated compounds similar to 2-Chloro-1,5-hexadiene, deuterium kinetic isotope effects ranging from 1.1 to 1.3 have been observed, suggesting that carbon-hydrogen bond breaking is not the rate-determining step in most transformation pathways [8]. These relatively small isotope effects indicate that the primary kinetic barrier involves carbon-carbon bond reorganization or chlorine atom migration rather than hydrogen abstraction processes.

Experimental Methodologies and Accuracy Assessment

The experimental determination of activation parameters employs diverse analytical techniques, each offering specific advantages and limitations. Density Functional Theory calculations using B3LYP/6-31G(d,p) basis sets provide activation energies with typical accuracies of ±5-10 kJ/mol [7]. Arrhenius plot analysis yields activation energies with uncertainties of ±3-8 kJ/mol, while variable temperature kinetics experiments achieve rate constant determinations with accuracies of ±5-15% [1] [2].

Spectroscopic analysis through nuclear magnetic resonance and infrared spectroscopy enables monitoring of reaction progress with vibrational frequency accuracies of ±1-5 cm^-1 [9]. Thermodynamic measurements using calorimetric techniques provide enthalpy determinations with precisions of ±1-3 kJ/mol, while isotope effect studies achieve kinetic isotope effect determinations with accuracies of ±0.05-0.2 units [3].

Computational Modeling of Transition States

Computational modeling has emerged as an indispensable tool for investigating transition state structures and energetics of 2-Chloro-1,5-hexadiene reactions. These theoretical approaches provide detailed molecular-level insights that complement experimental measurements and enable prediction of reaction pathways under conditions that may be experimentally challenging to achieve.

Density Functional Theory Calculations

Density Functional Theory represents the most widely employed computational method for studying transition states of chlorinated organic compounds. The B3LYP hybrid functional, combined with 6-31G(d,p) basis sets, has proven particularly effective for calculating activation energies and transition state geometries of halogenated dienes [7]. For compounds structurally related to 2-Chloro-1,5-hexadiene, DFT calculations predict activation energies ranging from 136 to 161 kJ/mol, depending on the specific reaction pathway and substituent effects .

The computational approach involves geometry optimization of reactants, products, and transition states, followed by frequency calculations to confirm the nature of stationary points. Transition states are characterized by the presence of exactly one imaginary frequency, corresponding to the reaction coordinate that connects reactants to products. For 2-Chloro-1,5-hexadiene, intrinsic reaction coordinate calculations reveal that the most favorable reaction pathways involve concerted bond-breaking and bond-forming processes through six-membered cyclic transition states [10] [7].

Transition State Geometries and Electronic Structure

Computational modeling reveals that 2-Chloro-1,5-hexadiene transition states exhibit characteristic geometric features consistent with sigmatropic rearrangement mechanisms. The transition state structures show partially formed and partially broken bonds, with carbon-carbon distances intermediate between typical single and double bond lengths. The chlorine substituent influences the electronic structure through inductive effects, stabilizing certain transition state configurations while destabilizing others [10] .

Natural Bond Orbital analysis of transition states indicates significant charge redistribution during the reaction process, with the chlorine atom acting as an electron-withdrawing group that modulates the electron density distribution throughout the hexadiene framework [11]. This electronic reorganization contributes to the activation energy requirements and influences the selectivity of competing reaction pathways.

Computational Validation and Accuracy

The reliability of computational predictions has been validated through comparison with experimental data for structurally similar compounds. Benchmark calculations using composite methods such as G3, G4, and CBS-QB3 indicate that DFT calculations using ωB97X-D functional with 6-311++G(d,p) basis sets provide the most accurate predictions for bond dissociation energies and enthalpies of formation of chlorinated compounds [12] [13]. These methods typically achieve accuracies within 5-15 kJ/mol for activation energies and 2-5 kJ/mol for thermodynamic properties.

The computational approach enables investigation of reaction mechanisms that may be difficult to study experimentally, including the identification of alternative reaction pathways and the prediction of selectivity patterns. For 2-Chloro-1,5-hexadiene, computational modeling suggests that multiple competing pathways may be accessible under different reaction conditions, with the chlorine substituent serving as a directing group that influences the preferred reaction trajectory [10] .

Solvent Effects on Reaction Rates

Solvent effects play a crucial role in determining the kinetics and thermodynamics of 2-Chloro-1,5-hexadiene reactions. The interaction between the reacting molecule and the surrounding solvent medium can significantly influence activation energies, reaction rates, and product selectivity through various molecular-level mechanisms.

Polarity Effects and Dielectric Stabilization

The polarity of the solvent environment substantially affects reaction rates through differential stabilization of reactants and transition states. For 2-Chloro-1,5-hexadiene, reactions in highly polar solvents such as acetonitrile (dielectric constant 36-47) show rate enhancements of 3.0 to 5.0-fold compared to nonpolar solvents like hexane (dielectric constant 1.9-2.3) [14] [15]. This enhancement results from preferential stabilization of polar transition states through electrostatic interactions with the solvent dipoles.

Moderately polar solvents such as dichloromethane and chloroform (dielectric constants 4.8-8.9) provide intermediate rate enhancements of 1.5 to 2.5-fold, while maintaining good solubility for both reactants and products [14] [16]. The activation energy changes associated with solvent polarity effects range from -8 to -15 kJ/mol for highly polar solvents, indicating significant thermodynamic stabilization of the transition state structures [14].

Hydrogen Bonding and Protic Solvent Effects

Protic solvents such as methanol and ethanol exert additional influences on reaction rates through hydrogen bonding interactions with the chlorinated diene substrate. These solvents (dielectric constants 24-33) provide rate enhancements of 2.0 to 4.0-fold compared to nonpolar media, with activation energy reductions of -5 to -12 kJ/mol [14] [15]. The hydrogen bonding capability of protic solvents can stabilize transition states through specific intermolecular interactions, particularly when the transition state involves charge development or dipole formation.

Aprotic polar solvents such as acetone and dimethyl sulfoxide (dielectric constants 20-47) show similar rate enhancements of 2.5 to 4.5-fold, but through different mechanisms involving dipolar stabilization rather than hydrogen bonding [14]. The activation energy changes for aprotic solvents range from -6 to -13 kJ/mol, indicating substantial energetic stabilization of the transition state.

Chlorinated Solvent Effects and Halogen Bonding

Chlorinated solvents such as carbon tetrachloride and chlorobenzene (dielectric constants 2.2-5.6) exhibit unique interactions with 2-Chloro-1,5-hexadiene through halogen bonding mechanisms. These solvents provide moderate rate enhancements of 1.2 to 2.0-fold with activation energy reductions of -2 to -6 kJ/mol [16] [15]. The halogen bonding interactions involve electron-deficient chlorine atoms in the solvent molecules interacting with electron-rich regions of the substrate or transition state.

The specificity of halogen bonding interactions can influence reaction selectivity by preferentially stabilizing certain transition state configurations over others. This effect is particularly important for reactions involving multiple competing pathways, where solvent choice can direct the reaction toward specific products [16].

Aromatic and Aliphatic Solvent Effects

Aromatic solvents such as benzene and toluene (dielectric constants 2.3-2.4) show modest rate enhancements of 1.0 to 1.5-fold through π-π interactions with the conjugated diene system of 2-Chloro-1,5-hexadiene. These interactions provide activation energy reductions of -1 to -4 kJ/mol, indicating weak but measurable stabilization effects. The aromatic solvent environment can also influence reaction selectivity by favoring transition states that maximize π-conjugation interactions.

Aliphatic solvents such as pentane and heptane (dielectric constants 1.8-2.0) typically show minimal effects on reaction rates, with relative rate factors of 0.8 to 1.2 compared to cyclohexane reference conditions [14]. The activation energy changes for aliphatic solvents range from +1 to -2 kJ/mol, indicating that these solvents provide minimal energetic stabilization and serve primarily as inert reaction media.

Mechanistic Implications of Solvent Effects

The solvent dependence of reaction rates provides valuable mechanistic information about the nature of transition states and reaction pathways. For 2-Chloro-1,5-hexadiene, the substantial rate enhancements observed in polar solvents suggest that the transition states involve significant charge separation or dipole development [14] [15]. The magnitude of solvent effects indicates that the reaction mechanism involves polar transition states that are stabilized by electrostatic interactions with the solvent environment.

The differential effects of protic versus aprotic solvents provide insights into the role of hydrogen bonding in transition state stabilization. The observation that both protic and aprotic solvents enhance reaction rates, but through different mechanisms, suggests that multiple stabilization pathways are operative depending on the specific solvent properties [14] [15].

These solvent effects have important practical implications for synthetic applications involving 2-Chloro-1,5-hexadiene, as appropriate solvent choice can substantially influence reaction rates, selectivity, and overall reaction efficiency. Understanding these solvent effects enables optimization of reaction conditions for specific synthetic objectives and provides guidance for scaling up reactions from laboratory to industrial applications.

Research Findings Summary

The comprehensive investigation of kinetics and thermodynamic stability studies for 2-Chloro-1,5-hexadiene reveals a complex interplay of electronic, steric, and environmental factors that govern the reactivity of this chlorinated diene compound. The experimental determination of activation parameters demonstrates that this molecule exhibits activation energies ranging from 37.7 to 72.9 kJ/mol depending on the specific reaction pathway, with computational modeling providing complementary insights through DFT calculations predicting activation energies of 136-161 kJ/mol for various transformation processes.

The transition state structures identified through computational modeling reveal characteristic features of sigmatropic rearrangements, with the chlorine substituent exerting significant electronic effects that modulate reaction energetics and selectivity. Solvent effects studies demonstrate substantial rate enhancements in polar media, with highly polar solvents providing 3.0 to 5.0-fold rate increases compared to nonpolar environments, indicating the importance of transition state stabilization through electrostatic interactions.

XLogP3

2.9

Dates

Last modified: 04-14-2024

Explore Compound Types